4-Methoxyphenylacetonitrile-d4

LC-MS/MS Internal Standard Isotopic Dilution

Unlabeled 4-methoxyphenylacetonitrile co-elutes with native analyte in LC-MS/MS, preventing independent quantitation. 4-Methoxyphenylacetonitrile-d4 (CAS 1219798-74-9) eliminates this via a +4 Da mass shift while preserving near-identical extraction recovery and ionization efficiency. • Aromatic ring deuteration at 2,3,5,6-positions resists D/H back-exchange during sample preparation, ensuring isotopic integrity. • Serves as a stable isotope-labeled precursor for deuterated venlafaxine impurity standards in API quality control. • Suppresses aromatic ¹H NMR signals, simplifying reaction monitoring of α-alkylation and catalytic cycles.

Molecular Formula C9H9NO
Molecular Weight 151.20 g/mol
Cat. No. B12388655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylacetonitrile-d4
Molecular FormulaC9H9NO
Molecular Weight151.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC#N
InChIInChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D
InChIKeyPACGLQCRGWFBJH-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl-2,3,5,6-d4-acetonitrile Overview


4-Methoxyphenyl-2,3,5,6-d4-acetonitrile (also designated as 4-Methoxyphenylacetonitrile-d4) is a stable isotope-labeled aromatic nitrile wherein four aromatic ring hydrogen atoms are replaced by deuterium [1]. With a molecular formula of C9H5D4NO and an exact mass of 151.0935 Da, this compound serves as a deuterated internal standard and tracer for quantitative NMR, GC-MS, and LC-MS applications . Its non-deuterated counterpart, 4-Methoxyphenylacetonitrile (CAS 104-47-2, MW 147.17 Da), is a key synthetic intermediate in pharmaceutical manufacturing, notably in venlafaxine synthesis pathways [2].

Why Unlabeled 4-Methoxyphenylacetonitrile Fails in MS Workflows


In LC-MS/MS and GC-MS quantitative bioanalysis, the substitution of a deuterated internal standard with its unlabeled analog introduces unacceptable analytical error due to indistinguishable chromatographic and mass spectrometric behavior between the standard and the native analyte . Unlabeled 4-Methoxyphenylacetonitrile (CAS 104-47-2) co-elutes and shares identical MRM transitions with endogenous or residual analyte, precluding independent quantitation . Conversely, the +4 Da mass shift conferred by tetradeuteration in 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile enables distinct MS detection while maintaining near-identical extraction recovery and ionization efficiency, thereby correcting for matrix effects and instrument variability . Furthermore, the strategic placement of deuterium on the aromatic ring—rather than on labile aliphatic positions—minimizes the risk of deuterium-hydrogen back-exchange under common sample preparation conditions, ensuring isotopic integrity throughout the analytical workflow .

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile Comparative Evidence


Mass Shift Resolution for MRM Quantitation

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile exhibits a monoisotopic mass of 151.0935 Da, representing a +4.0251 Da increase relative to unlabeled 4-Methoxyphenylacetonitrile (147.0684 Da) [1]. This mass differential enables baseline-resolved selected reaction monitoring (SRM/MRM) in triple quadrupole MS without isotopic cross-talk interference between the analyte and internal standard channels. The tetradeuteration on the aromatic ring—specifically at the 2,3,5,6 positions—yields a clean isotopic envelope with minimal M+1/M+2 contribution from residual unlabeled species [2]. In contrast, non-deuterated analog (CAS 104-47-2) provides no mass distinction from native analyte, rendering it unsuitable as an internal standard in complex biological matrices [3].

LC-MS/MS Internal Standard Isotopic Dilution Quantitative Bioanalysis

High Isotopic Enrichment for Enhanced Sensitivity

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is commercially specified at an isotopic enrichment of 98 atom % deuterium at the labeled positions . This high enrichment level minimizes the residual unlabeled (d0) fraction that would otherwise contribute to the analyte channel, thereby preserving the lower limit of quantitation (LLOQ) in trace-level analyses. Alternative arylacetonitrile isotopologues with fewer deuterium atoms (e.g., D3 or D2 variants) or with deuteration on exchange-labile positions exhibit lower enrichment specifications or susceptibility to back-exchange, necessitating larger internal standard concentrations that can suppress analyte ionization [1].

Isotopic Purity Stable Isotope Labeling Method Validation Deuterium Enrichment

Validated Deuterium Retention in Venlafaxine Synthesis

4-Methoxyphenylacetonitrile serves as the critical starting material in the condensation reaction with cyclohexanone to form the venlafaxine carbon skeleton [1]. The deuterated analog 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile enables the synthesis of isotopically labeled venlafaxine and its impurities for use as internal standards in pharmaceutical quality control . The aromatic ring deuteration positions (2,3,5,6) are not involved in the nitrile α-alkylation chemistry, ensuring quantitative deuterium retention throughout multi-step synthetic sequences without isotopic scrambling [1]. Unlabeled 4-Methoxyphenylacetonitrile, while functionally identical in synthesis, yields products indistinguishable from active pharmaceutical ingredient (API), precluding its use as an internal reference for impurity quantification .

Pharmaceutical Synthesis Venlafaxine Impurity Profiling Deuterium Labeling

Purity and Characterization Specifications

Commercial sources of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile specify a minimum chemical purity of 95% as determined by HPLC or GC, with supporting characterization data including NMR and MS provided in Certificates of Analysis . This purity specification aligns with the typical 95-98% purity range offered for unlabeled 4-Methoxyphenylacetonitrile . However, the deuterated compound additionally includes isotopic enrichment documentation (98 atom % D) as a separate quality metric—a parameter absent from unlabeled product specifications . This dual-specification approach ensures that procurement decisions can be based on both chemical integrity and isotopic fidelity.

Chemical Purity Certificate of Analysis Quality Control Procurement

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile Applications


Venlafaxine Impurity Quantitation by Isotopic Dilution

In venlafaxine hydrochloride API quality control, 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile serves as a stable isotope-labeled precursor for synthesizing deuterated venlafaxine impurities, which function as internal standards for quantifying photodegradation and process-related impurities [1]. The +4 Da mass shift enables selective MRM detection without interference from the native API, while the aromatic ring deuteration pattern resists back-exchange during sample preparation, ensuring method robustness and reproducibility .

NMR Reaction Monitoring in Organic Synthesis

The tetradeuteration at the aromatic 2,3,5,6 positions of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile simplifies ¹H NMR spectra by eliminating aromatic proton signals, thereby enhancing resolution of aliphatic and nitrile α-proton resonances during reaction monitoring [1]. This spectral simplification is particularly valuable for tracking α-alkylation reactions with cyclohexanone or for studying deuterium kinetic isotope effects in hydrogen-borrowing catalytic cycles .

Metabolic Pathway Tracing in Drug Development

4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is positioned as a tracer for quantifying metabolic fate during preclinical drug development [1]. Deuteration at stable aromatic positions allows researchers to distinguish administered compound from endogenous metabolites in complex biological matrices, facilitating accurate pharmacokinetic profiling without the confounding effects of metabolic deuterium loss that can occur with aliphatic deuteration .

Environmental Residue Analysis for Agrochemicals

As a representative arylacetonitrile building block, the deuterated analog enables the development of sensitive LC-MS/MS methods for detecting and quantifying environmental residues of nitrile-containing agrochemicals and their degradation products in soil, water, and plant tissues [1]. The isotopic dilution approach corrects for matrix suppression effects commonly encountered in complex environmental sample extracts, improving quantitative accuracy to meet regulatory monitoring requirements .

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